molecular formula C11H15BrN2O2 B8181615 Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-

Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-

Cat. No.: B8181615
M. Wt: 287.15 g/mol
InChI Key: UHVRPOIWWTYJGC-UHFFFAOYSA-N
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Description

Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]- is a chemical compound with the molecular formula C11H13BrN2O2 It is a derivative of morpholine, a heterocyclic amine, and contains a brominated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]- typically involves the reaction of morpholine with 2-bromo-4-pyridinecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]- can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the pyridine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiourea in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Products include substituted morpholine derivatives.

    Oxidation: Products include N-oxides or other oxidized forms.

    Reduction: Products include dehalogenated morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of biological processes.

Medicine

In medicinal chemistry, Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]- is explored for its potential as a pharmacophore in drug design. It may serve as a lead compound for developing new therapeutic agents targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]- involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the morpholine moiety can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Morpholine, 4-[2-[(2-chloro-4-pyridinyl)oxy]ethyl]-
  • Morpholine, 4-[2-[(2-fluoro-4-pyridinyl)oxy]ethyl]-
  • Morpholine, 4-[2-[(2-iodo-4-pyridinyl)oxy]ethyl]-

Uniqueness

Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]- is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Properties

IUPAC Name

4-[2-(2-bromopyridin-4-yl)oxyethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c12-11-9-10(1-2-13-11)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVRPOIWWTYJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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